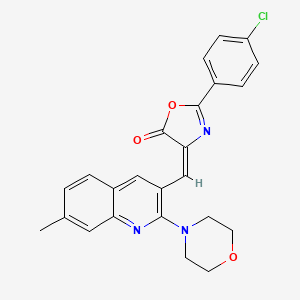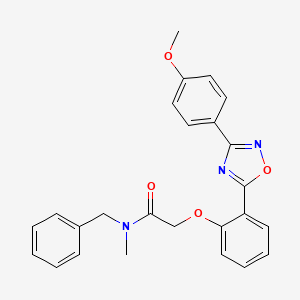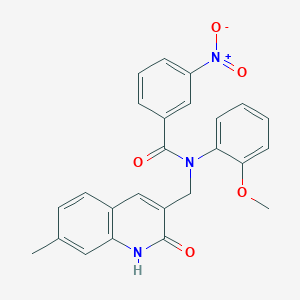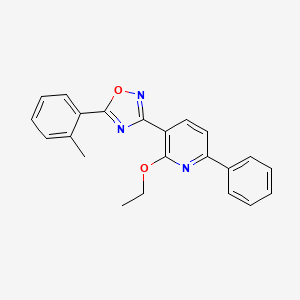
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole, also known as EPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of EPO, which contains both a pyridine and oxadiazole ring, has led to its use in a variety of research areas.
作用机制
The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have a positive effect on neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, improve cognitive function, and increase energy levels. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a unique structure, which allows it to be used in a variety of research areas. However, there are some limitations to using this compound in lab experiments. This compound can be expensive to produce, which can limit its use in certain research areas. Additionally, this compound has limited solubility in certain solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research involving 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the potential applications of this compound in organic electronics and materials science. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new treatments for neurological disorders and cancer.
Conclusion
This compound is a unique compound that has shown promising results in scientific research. This compound has been studied for its potential applications in medicinal chemistry, materials science, and organic electronics. This compound has a wide range of biochemical and physiological effects and has been shown to have antioxidant properties. While there are some limitations to using this compound in lab experiments, the future directions for research involving this compound are promising.
合成方法
The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 2-ethoxy-6-bromo-3-phenylpyridine with o-tolylhydrazine in the presence of a catalyst. This reaction results in the formation of the oxadiazole ring, which is critical for the compound's unique properties. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for research purposes.
科学研究应用
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(o-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
属性
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-3-26-21-18(13-14-19(23-21)16-10-5-4-6-11-16)20-24-22(27-25-20)17-12-8-7-9-15(17)2/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCRTPTIFKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

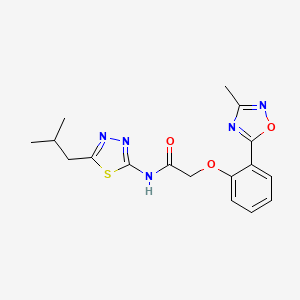
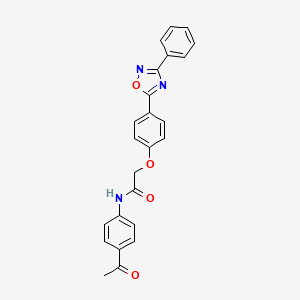
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)

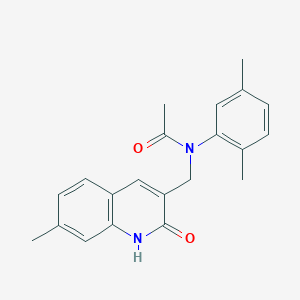


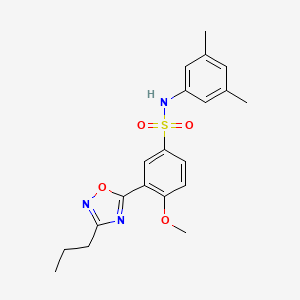
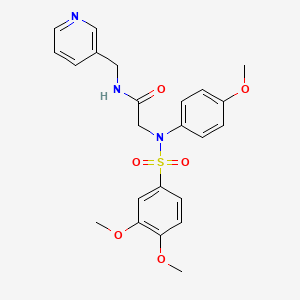
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)
